

Potential off-target effects of BTX161

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Compound of Interest

Compound Name: *BTX161*

Cat. No.: *B15543735*

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BTX161 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **BTX161**. **BTX161** is a thalidomide analog that functions as an effective CK1 α (Casein Kinase 1 alpha) degrader.[1] It has been shown to be more effective than lenalidomide in mediating CK1 α degradation in human Acute Myeloid Leukemia (AML) cells.[1][2] The degradation of CK1 α by **BTX161** activates the DNA damage response (DDR) and p53, while also stabilizing the p53 antagonist MDM2.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BTX161**?

A1: **BTX161** is a protein homeostatic modulator. It acts as a molecular glue between the E3 ubiquitin ligase cereblon and CK1 α , leading to the ubiquitination and subsequent degradation of CK1 α . [2] This degradation of CK1 α in cancer cells can activate p53, a tumor suppressor protein, which plays a crucial role in controlling cell proliferation and inducing apoptosis. [1][2]

Q2: What are the known off-target effects of **BTX161**?

A2: While **BTX161**'s primary activity is the degradation of CK1 α , it is important to consider its broader effects on cellular signaling. Unlike some catalytic CK1 α inhibitors that reduce the expression of MYC and MDM2, **BTX161** has been observed to upregulate Wnt target genes, including MYC, and does not negatively affect MDM2 mRNA expression.[2] In fact, at the protein level, **BTX161** can augment both p53 and MDM2 expression.[1][2] Researchers should be aware of these effects on the Wnt signaling pathway and p53/MDM2 regulation when designing experiments and interpreting results.

Q3: How does **BTX161**'s activity compare to other CK1 α inhibitors or degraders like lenalidomide?

A3: **BTX161** has been shown to mediate the degradation of CK1 α more effectively than lenalidomide in human AML cells.[1][2] This increased potency in degrading its target may lead to more pronounced downstream effects.

Q4: Are there any known effects of **BTX161** on other kinases?

A4: The available literature primarily focuses on **BTX161**'s role as a CK1 α degrader. While comprehensive off-target kinase screening data for **BTX161** is not detailed in the provided search results, it is a common characteristic of kinase-targeted therapies to have some level of off-target activity.[3][4][5] For instance, a related compound, BTX-A51, is a multi-specific inhibitor of CK1 α , CDK7, and CDK9.[6] Therefore, it is plausible that **BTX161** could have interactions with other kinases, and this should be considered in experimental designs.

Troubleshooting Guide

Problem 1: I am treating my cells with **BTX161** and observing an increase in the expression of MYC and other Wnt target genes, which is unexpected for a compound aimed at cancer treatment.

- Possible Cause: This is a known mechanistic feature of **BTX161**. By degrading CK1 α , a negative regulator of the Wnt pathway, **BTX161** can lead to the upregulation of Wnt target genes such as MYC, AXIN2, and CCND1 (Cyclin D1).[2]
- Solution:
 - Confirm the observation: Use qPCR to quantify the mRNA levels of key Wnt target genes.

- Consider the cellular context: The consequences of Wnt pathway activation can be highly dependent on the cell type and its genetic background.
- Investigate combinatorial therapies: The pro-apoptotic effects of **BTX161** via p53 activation can be enhanced by combining it with inhibitors of transcriptional kinases like CDK7 and CDK9.[2] This approach may counteract the proliferative signals from Wnt activation.

Problem 2: After **BTX161** treatment, I see an increase in both p53 and its negative regulator, MDM2.

- Possible Cause: This is consistent with the documented activity of **BTX161**. The compound activates the DNA damage response, leading to p53 stabilization.[1][2] Simultaneously, it can also lead to an increase in MDM2 protein expression.[1][2]
- Solution:
 - Assess p53 activity: An increase in p53 protein levels does not always equate to increased transcriptional activity. Perform experiments such as a p53-responsive luciferase reporter assay or measure the expression of p53 target genes like p21 (CDKN1A) to confirm p53 activation.
 - Evaluate apoptosis: To determine the net effect of the increased p53 and MDM2, measure markers of apoptosis, such as cleaved caspase-3, by western blot or flow cytometry.[2] The combination of **BTX161** with CDK7/9 inhibitors has been shown to maximize caspase-3 activation.[2]

Quantitative Data Summary

Compound	Target(s)	Effect in MV4-11 AML cells	Concentration	Duration	Reference
BTX161	CKI α (degrader)	Upregulation of Wnt targets (MYC, AXIN2, CCND1)	25 μ M	4 hours	[1][2]
BTX161	CKI α (degrader)	Augmentation of p53 and MDM2 protein expression	10 μ M	6 hours	[1][2]
Lenalidomide	CKI α (degrader)	Less effective CKI α degradation compared to BTX161	Not specified	6.5 hours	[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of Protein Expression

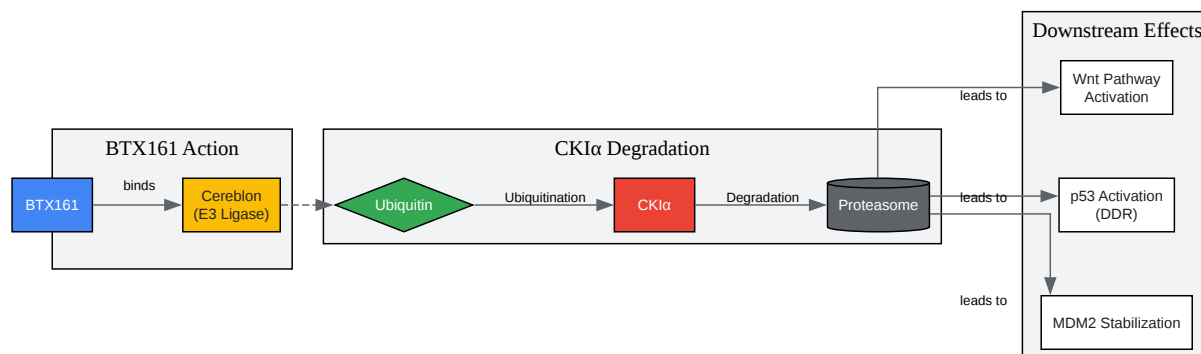
- Cell Treatment: Plate MV4-11 cells and treat with the desired concentration of **BTX161** (e.g., 10 μ M) or DMSO as a vehicle control for a specified duration (e.g., 6 hours).[1][2]
- Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.

- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against p53, MDM2, cleaved caspase-3, or a loading control (e.g., PP2Ac) overnight at 4°C.[2]
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: qPCR Analysis of Gene Expression

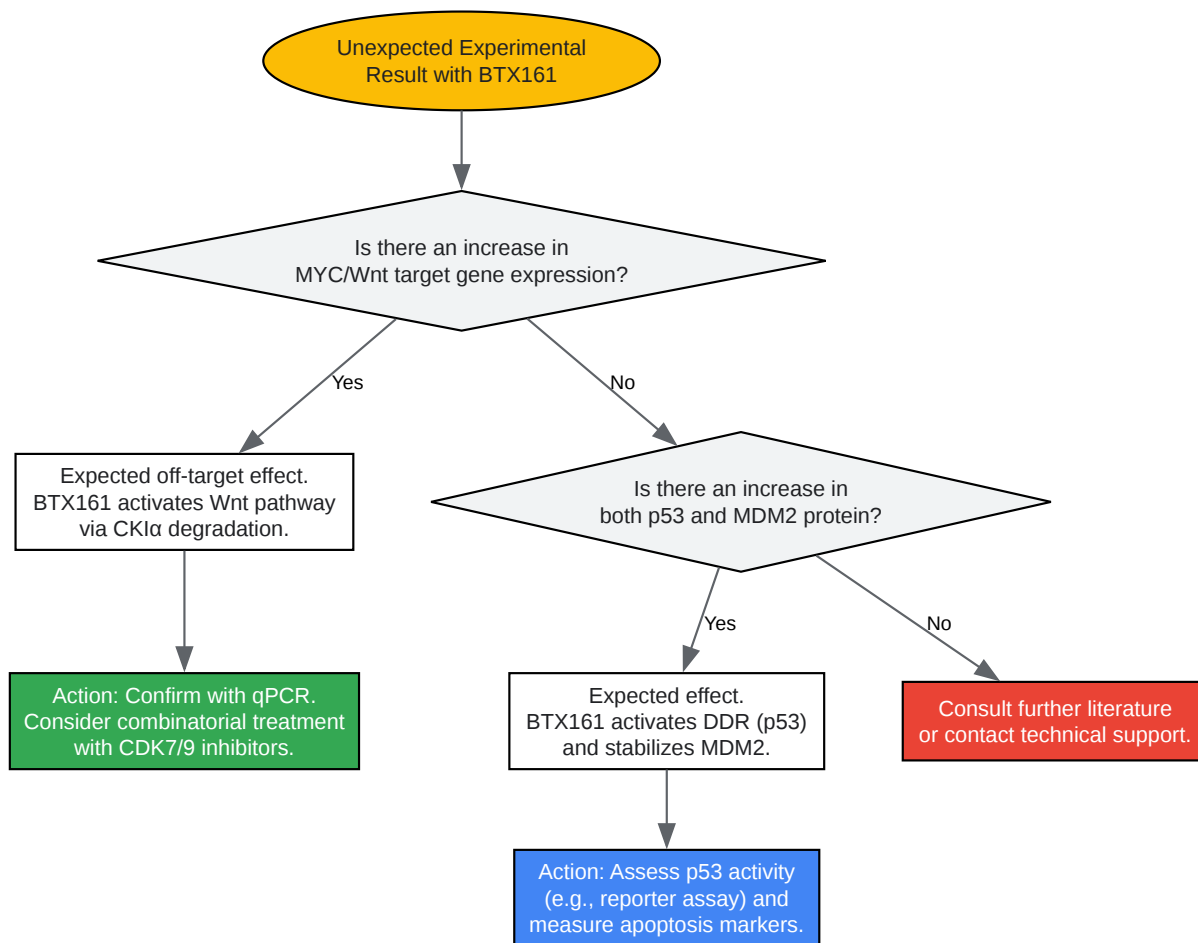
- **Cell Treatment:** Treat MV4-11 cells with **BTX161** (e.g., 25 μ M) or DMSO for the desired time (e.g., 4 hours).[1][2]
- **RNA Extraction:** Isolate total RNA from the cells using a commercial RNA extraction kit.
- **cDNA Synthesis:** Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- **qPCR Reaction:** Set up qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and primers for the target genes (MYC, MDM2, AXIN2, CCND1) and a housekeeping gene (e.g., GAPDH).[2]
- **Data Analysis:** Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression.

Visualizations



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Caption: Mechanism of action for **BTX161** leading to CKI α degradation.



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Caption: Troubleshooting logic for unexpected results with **BTX161**.

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